molecular formula C9H6BrClN2 B1293483 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole CAS No. 957034-94-5

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B1293483
CAS No.: 957034-94-5
M. Wt: 257.51 g/mol
InChI Key: NBPPIFVBFATSSA-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is a high-purity chemical reagent designed for advanced research and development. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles known for their significant versatility and wide application in developing novel substances in various scientific fields . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their drug-like features and are found in several FDA-approved pharmaceuticals . Researchers utilize this brominated and chlorinated pyrazole as a key synthetic intermediate. The presence of halogen atoms makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for screening and development . In pharmaceutical research, pyrazole cores are frequently investigated for their biological activities. Related pyrazole compounds have been studied for potential applications as anticancer, antibacterial, and anti-inflammatory agents, often acting through mechanisms such as enzyme inhibition . Furthermore, beyond biomedical applications, pyrazole derivatives are also explored in materials science for their unique photophysical properties, which can be leveraged in developing sensors and organic electronic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-(3-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPIFVBFATSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649976
Record name 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-94-5
Record name 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole can be achieved through several methods. One common method involves the reaction of 3-chlorophenylhydrazine with 1,3-dibromo-2-propanone. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyrazoles.

    Oxidation Reactions: Formation of pyrazole oxides.

    Reduction Reactions: Formation of pyrazoline derivatives.

Scientific Research Applications

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 3-chlorophenyl group in the target compound provides moderate steric bulk compared to the diphenylmethyl group in T142, which may influence reactivity in catalytic reactions .
  • Nitro-substituted derivatives (e.g., 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole) exhibit increased electrophilicity, favoring nucleophilic aromatic substitution reactions .

Halogen-Substituted Analogues

Compound Name Molecular Formula Halogen Pattern Melting Point (°C) Spectral Data (IR/NMR) Reference
This compound C₁₀H₇BrClN₂ 4-Br, 1-(3-ClC₆H₄) Not reported ¹H NMR (DMSO-d₆): δ 7.34–7.43 (m, ArH)
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₀H₂₁BrN₄OS 4-Br, 3-(4-BrC₆H₄) 192–193 IR: 1651 cm⁻¹ (C=O), 1167 cm⁻¹ (C=S)
4-Bromo-1-(2-chloroethyl)-1H-pyrazole C₅H₆BrClN₂ 4-Br, 1-(CH₂CH₂Cl) Not reported ChemSpider ID: 26053888

Key Observations :

  • The carbothioamide derivative () displays additional functional groups (C=O, C=S), broadening its utility in metal coordination chemistry .
  • Alkyl-substituted variants like 4-Bromo-1-(2-chloroethyl)-1H-pyrazole are liquids at room temperature, contrasting with solid aryl-substituted analogues .

Biological Activity

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

This compound can be synthesized via various methods, often involving the bromination of pyrazole derivatives. The compound's structure includes a pyrazole ring substituted with a bromine atom and a chlorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In one study, derivatives of pyrazole were screened against various bacterial strains, demonstrating significant inhibition against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL. The compound's effectiveness was comparable to standard antibiotics such as ampicillin and norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound can inhibit cell proliferation in cancer cell lines, particularly through mechanisms that induce cell cycle arrest at the G2/M phase. This was evidenced by assays using Calcein AM/Hoechst/PI staining, which showed reduced viability in treated cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby disrupting essential biochemical pathways. For instance, it has been suggested that the compound could act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against Bacillus subtilis and E. coli; comparable to antibiotics .
Anticancer ActivityInduces G2/M phase arrest in cancer cells; reduces cell viability significantly .
Mechanism of ActionPotential MAO inhibitor; interacts with key enzymes affecting metabolic pathways .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against various pathogens, revealing significant antibacterial effects at low concentrations.
  • Cancer Cell Line Studies : Research involving different cancer cell lines demonstrated that treatment with the compound led to marked reductions in cell proliferation and viability.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via Clauson-Kaas pyrrole synthesis or Pd-catalyzed cross-coupling reactions .

  • Clauson-Kaas Method : Reacting 4-bromophenyl precursors with hydrazine derivatives under reflux conditions. Yields (~72%) are achieved using TLC monitoring and column chromatography purification .
  • Cross-Coupling : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enable aryl-amine coupling. For example, coupling 3-chloro-4-fluoroaniline with brominated pyrazole intermediates at 100°C for 12 hours under inert atmospheres yields ~70% product after HPLC purification .

Q. Key Optimization Strategies :

  • Temperature Control : Higher temperatures (100–110°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Catalyst Loading : Pd₂(dba)₃ (2.5 mol%) with XPhos (5 mol%) balances cost and efficiency .
  • Workup : Sequential extraction (e.g., ethyl acetate/HCl washes) and silica gel chromatography enhance purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies substituent positions and aromatic proton environments. For example, pyrazole protons resonate at δ 8.2–8.5 ppm, while chlorophenyl protons appear as doublets (δ 7.4–7.6 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between pyrazole and aryl rings (e.g., 3.29° with bromophenyl, 74.91° with chlorophenyl), critical for conformational analysis .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 295/297 for Br/Cl isotopes) and monitors reaction progress .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H NMR δ 8.3 (s, 1H, pyrazole), δ 7.5 (d, 2H, chlorophenyl), δ 7.4 (m, 1H, chlorophenyl)
XRD Dihedral angles: 3.29° (pyrazole-bromophenyl), 74.91° (pyrazole-chlorophenyl)
LC-MS [M+H]+ = 295.2 (calc. 294.6)

Q. What safety protocols are recommended for handling brominated pyrazole derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., DCM, DMF) .
  • Waste Disposal : Halogenated byproducts require segregation as hazardous waste. Neutralize acidic residues (e.g., HCl washes) before disposal .
  • Emergency Response : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of halogenated pyrazoles?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The bromine atom’s electronegativity enhances binding affinity in hydrophobic pockets .
  • QSAR Models : Correlate substituent positions (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with bioactivity. For example, bulky substituents at the 1-position reduce steric hindrance in active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere purity, catalyst activation). For example, Pd₂(dba)₃ degrades if stored improperly, reducing coupling yields .
  • Isotopic Labeling : Use 13C-labeled precursors to confirm NMR assignments in complex mixtures .
  • Crystallographic Validation : Compare XRD data (e.g., C–C bond lengths ±0.004 Å) to rule out polymorphic interference .

Q. Table 2: Yield Variability in Synthetic Methods

MethodReported YieldKey Variables Affecting YieldReference
Clauson-Kaas 72%Hydrazine purity, reflux duration
Pd-Catalyzed Coupling 70%Catalyst freshness, ligand ratio
Oxidation (PCC/DMF) 72%Solvent dryness, reaction time

Q. How do substituent modifications impact biological activity?

Methodological Answer:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility. Inactive derivatives (e.g., title compound in ) highlight the need for polar groups (e.g., carboxylates) to improve bioavailability.
  • Ring Hybridization : Triazole-pyrazole hybrids (e.g., 21de in ) show enhanced anticancer activity due to increased π-stacking with DNA .

Q. What mechanistic insights explain side reactions during pyrazole functionalization?

Methodological Answer:

  • Oxidation Side Products : Over-oxidation of alcohols to ketones (e.g., using PCC in DMF) can occur if reaction times exceed 3 hours. Quenching with NaHSO3 minimizes this .
  • Electrophilic Substitution : Bromine at the 4-position directs electrophiles to the 5-position, but steric hindrance from 3-chlorophenyl may lead to regioisomeric byproducts .

Q. How are advanced purification techniques applied to isolate pyrazole derivatives?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., dehalogenated byproducts) .
  • Recrystallization : Ethyl acetate/hexane mixtures (1:3 v/v) yield high-purity crystals for XRD analysis .

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